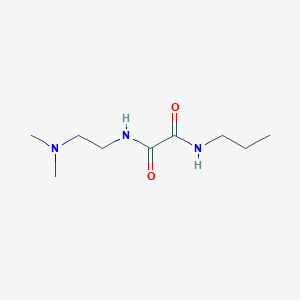

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-4-5-10-8(13)9(14)11-6-7-12(2)3/h4-7H2,1-3H3,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZGULNSCIBXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide typically involves the reaction of N-(2-(dimethylamino)ethyl)amine with propyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalamic acids.

Reduction: Reduction reactions can convert the oxalamide group to amine groups.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxalamic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms primary or secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Involves nucleophilic substitution | Alkyl halides, acyl chlorides |

Biological Research

Probe for Biological Interactions

In biological studies, this compound can be utilized as a probe to investigate interactions between dimethylamino groups and biological macromolecules. Its ability to form hydrogen bonds and electrostatic interactions makes it a valuable tool for studying enzyme and receptor activities.

Case Study: Interaction with Enzymes

Research has shown that the dimethylamino group enhances the compound's affinity for specific enzymes, potentially leading to the development of enzyme inhibitors or activators. This property can be pivotal in drug discovery processes.

Medicinal Chemistry

Drug Development Potential

The structural characteristics of this compound suggest its applicability in medicinal chemistry. The compound's reactivity allows it to be tailored into drug candidates targeting specific receptors or enzymes.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide | Propyl substitution | Drug development for neurological disorders |

| N1-(tert-butyl)-N2-(3-(dimethylamino)phenyl)oxalamide | Tert-butyl group | Anticancer agents |

| N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide | Complex piperidine structure | Pain management drugs |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound can be employed in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide with other oxalamides from the evidence:

Key Observations :

- Hydrophobic vs. Hydrophilic Balance: The target compound’s propyl and dimethylaminoethyl groups balance hydrophobicity and polarity, whereas trifluoromethylphenyl (in ) or methylthiophenyl (in ) substituents introduce stronger hydrophobic or electron-withdrawing effects.

- Reactivity: The dimethylaminoethyl group in the target compound may enhance nucleophilicity compared to hydroxypropyl (in ) or aromatic amines (in ), as seen in analogous systems where tertiary amines improve reaction kinetics .

Comparison with Non-Oxalamide Amine Derivatives

Research Findings :

- EDAB outperforms DMAEMA in resin systems due to its aromatic amine structure, which enhances electron donation and polymerization rates . By analogy, the target compound’s aliphatic dimethylaminoethyl group may offer intermediate reactivity, suitable for controlled synthesis processes.

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes a dimethylamino group and a propyloxalamide moiety. The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Backbone : The oxalamide is synthesized from oxalic acid derivatives.

- Alkylation : The dimethylaminoethyl group is introduced via alkylation reactions using appropriate alkyl halides.

- Purification : The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several important effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

- Pseudomonas aeruginosa: MIC = 128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are critical for combating oxidative stress in biological systems. Various assays, such as DPPH and ABTS radical scavenging tests, have been used to evaluate its antioxidant capacity.

- DPPH Scavenging Activity :

- IC50 = 25 µg/mL

- ABTS Radical Scavenging Activity :

- IC50 = 30 µg/mL

These findings indicate that this compound can effectively neutralize free radicals, which may contribute to its protective effects in biological systems.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction : It is hypothesized that the dimethylamino group enhances binding affinity to certain receptors, modulating cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage to cells, contributing to its antioxidant activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxalamides, including this compound. Results showed promising activity against multidrug-resistant strains .

- Antioxidant Evaluation : Another research article focused on the antioxidant properties of oxalamides, demonstrating that compounds with similar structures exhibited significant free radical scavenging activities .

- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes/receptors, providing insights into its potential pharmacological mechanisms .

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., ) confirm the oxalamide backbone and dimethylaminoethyl/propyl substituents. Key signals include:

- Oxalamide carbonyls at δ ~160–165 ppm (¹³C).

- Dimethylamino protons as a singlet at δ ~2.2–2.5 ppm (¹H) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and detect degradation products.

- HPLC : Monitor purity (>95%) and stability under thermal or UV stress (e.g., accelerated stability studies at 40°C/75% RH) .

How can computational modeling (e.g., DFT, molecular dynamics) guide the design of oxalamide derivatives with enhanced binding affinity for target proteins or materials?

Advanced Research Question

- DFT analysis : Calculate electronic properties (e.g., dipole moment, HOMO-LUMO gap) to predict reactivity. shows that higher HOMO energy in amine groups correlates with stronger adsorption on metal surfaces, a principle applicable to material science studies .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the oxalamide carbonyl and active-site residues.

- Solvent effects : Use COSMO-RS to predict solubility in solvents like DMSO or water, critical for formulation in biological assays .

What experimental strategies can elucidate the role of the dimethylaminoethyl group in modulating solubility and pH-dependent behavior of this compound?

Basic Research Question

- pH-solubility profiling : Measure solubility in buffers (pH 1–12) to identify ionizable groups. The dimethylaminoethyl group (pKa ~8–9) enhances solubility in acidic conditions via protonation .

- LogP determination : Use shake-flask or HPLC methods to quantify hydrophilicity. Compare with analogues lacking the dimethylamino group to isolate its contribution .

How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental data in the reactivity of oxalamide derivatives?

Advanced Research Question

Discrepancies often stem from oversimplified models (e.g., gas-phase DFT vs. solvent-influenced reactions). Strategies include:

- Explicit solvent modeling : Incorporate water or DMSO molecules in DFT calculations to mimic experimental conditions .

- Kinetic studies : Compare computed activation energies with experimental Arrhenius parameters for key reactions (e.g., hydrolysis of the oxalamide bond) .

- Error analysis : Quantify deviations using statistical tools (e.g., RMSE) to refine computational parameters .

What methodologies are recommended for evaluating the potential toxicity and environmental impact of this compound in preclinical studies?

Advanced Research Question

- Ecotoxicology assays : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity.

- Mutagenicity screening : Perform Ames tests () or Comet assays to detect DNA damage .

- Degradation studies : Analyze photolytic/hydrolytic degradation pathways via LC-MS to identify persistent metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.